1,2-Oxazole-3-carbonyl isocyanate
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Overview
Description
1,2-Oxazole-3-carbonyl isocyanate is a heterocyclic compound that features both an oxazole ring and an isocyanate functional group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Oxazole-3-carbonyl isocyanate can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction from aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions . The reaction conditions typically include the use of a base such as potassium carbonate (K₂CO₃) in a methanol system .
Industrial Production Methods
Industrial production of this compound may involve scalable flow synthesis techniques. For example, the use of manganese dioxide (MnO₂) as a heterogeneous reagent in flow processes has been reported to improve the safety and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-Oxazole-3-carbonyl isocyanate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles to form ureas or carbamates.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂), bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Substitution: Formation of ureas or carbamates.
Scientific Research Applications
1,2-Oxazole-3-carbonyl isocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-oxazole-3-carbonyl isocyanate involves its interaction with various molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function . The oxazole ring can also interact with biological receptors and enzymes through non-covalent interactions, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: An analog with the nitrogen atom in position 2.
Thiazole: An analog with the oxygen replaced by a sulfur.
Benzoxazole: Where the oxazole is fused to a benzene ring.
Oxazoline: Which has one double bond reduced.
Oxazolidine: Which has both double bonds reduced.
Uniqueness
1,2-Oxazole-3-carbonyl isocyanate is unique due to the presence of both an oxazole ring and an isocyanate functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields, setting it apart from other similar compounds.
Properties
CAS No. |
38027-53-1 |
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Molecular Formula |
C5H2N2O3 |
Molecular Weight |
138.08 g/mol |
IUPAC Name |
1,2-oxazole-3-carbonyl isocyanate |
InChI |
InChI=1S/C5H2N2O3/c8-3-6-5(9)4-1-2-10-7-4/h1-2H |
InChI Key |
SMPLHZTVTZAEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1C(=O)N=C=O |
Origin of Product |
United States |
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